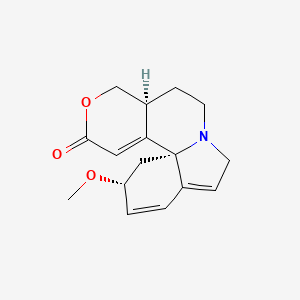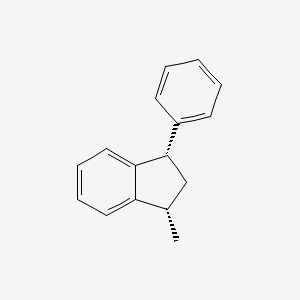
1-Methyl-3-phenylindane, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylindane, cis- is an organic compound with the molecular formula C16H16 It is a derivative of indane, characterized by a phenyl group attached to the third carbon and a methyl group attached to the first carbon of the indane ring system
Preparation Methods
1-Methyl-3-phenylindane, cis- can be synthesized through several methods. One common synthetic route involves the reaction of styrene with concentrated sulfuric acid. The procedure typically includes heating the mixture under reflux conditions, followed by extraction and purification steps to isolate the desired product . Industrial production methods may involve the reaction of gaseous styrene or 1,3-diphenylbutenes-1 in the presence of acids .
Chemical Reactions Analysis
1-Methyl-3-phenylindane, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Scientific Research Applications
1-Methyl-3-phenylindane, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Due to its potential neuroprotective properties, it is being investigated for therapeutic applications in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylindane, cis- involves its ability to inhibit the aggregation of amyloid-beta and tau proteins. This inhibition is achieved through the compound’s interaction with these proteins, preventing their fibrillization and oligomerization. This activity is significant in the context of neurodegenerative diseases, where the aggregation of these proteins plays a crucial role in disease progression .
Comparison with Similar Compounds
1-Methyl-3-phenylindane, cis- can be compared with other phenylindane derivatives, such as:
1-Methyl-3-phenylindane, trans-: The trans- isomer has different spatial arrangements of the substituents, leading to variations in chemical and biological properties.
Phenylindane: Lacks the methyl group at the first carbon, which can affect its reactivity and applications.
1,1,3-Trimethyl-3-phenylindane: Contains additional methyl groups, which can influence its physical and chemical properties.
Properties
CAS No. |
14568-75-3 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1S,3S)-1-methyl-3-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3/t12-,16-/m0/s1 |
InChI Key |
JHIDJKSBZPNVKZ-LRDDRELGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
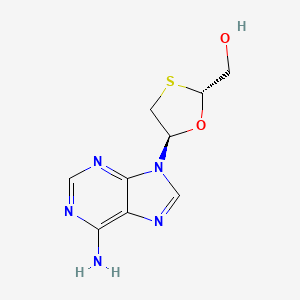

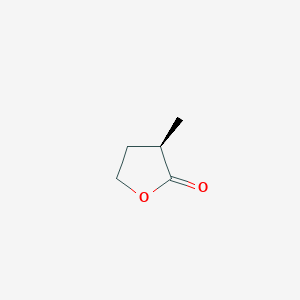

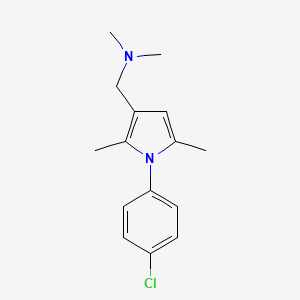
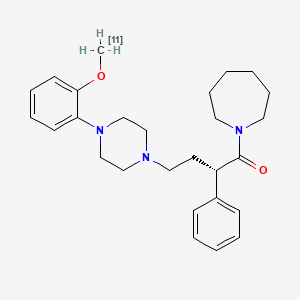
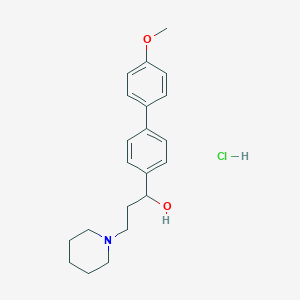
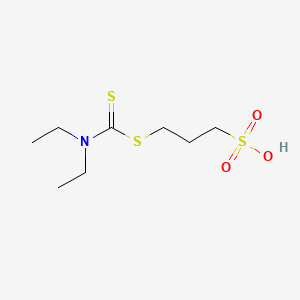
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
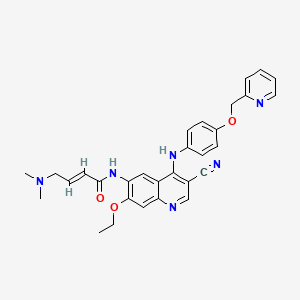
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
